Ablukast, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ablukast, ®- is an experimental drug that functions as a leukotriene antagonistDespite reaching Phase III clinical trials, its development was discontinued in 1996 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ablukast, ®- can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
- Formation of the chroman core.
- Introduction of the acetyl and hydroxy groups.
- Attachment of the pentyl and phenoxy groups.
The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Ablukast, ®- involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ablukast, ®- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include derivatives of Ablukast, ®- with modified functional groups.
Scientific Research Applications
Chemistry: Used as a model compound to study leukotriene antagonism and its effects on chemical pathways.
Biology: Investigated for its role in modulating biological processes related to inflammation and immune response.
Medicine: Explored as a potential treatment for inflammatory conditions such as asthma, skin disorders, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting leukotriene pathways
Mechanism of Action
Ablukast, ®- exerts its effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). This receptor is involved in the inflammatory response, and its inhibition by Ablukast, ®- leads to a reduction in inflammation and related symptoms. The compound binds to the receptor, preventing the binding of leukotrienes and thereby blocking their effects .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: A leukotriene receptor antagonist used to manage asthma symptoms.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness of Ablukast, ®-
Ablukast, ®- is unique in its specific binding affinity and selectivity for the CysLT1 receptor. While other leukotriene receptor antagonists also target this receptor, Ablukast, ®- has distinct pharmacokinetic and pharmacodynamic properties that differentiate it from similar compounds .
Properties
CAS No. |
96686-73-6 |
---|---|
Molecular Formula |
C28H34O8 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(2R)-6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)/t24-/m1/s1 |
InChI Key |
FGGYJWZYDAROFF-XMMPIXPASA-N |
Isomeric SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CC[C@@H](OC3=C2)C(=O)O)C(=O)C |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.